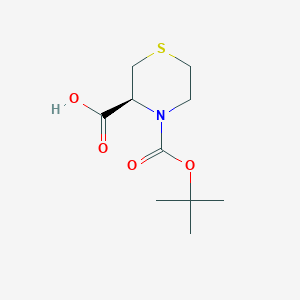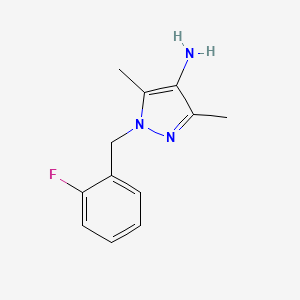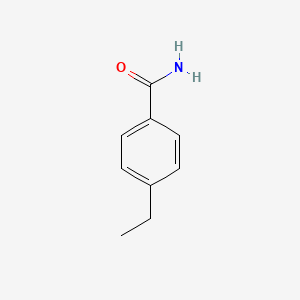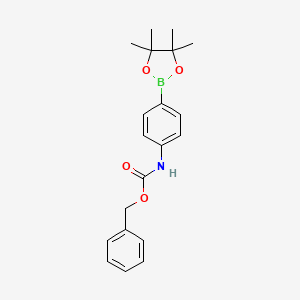
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Descripción general
Descripción
The compound of interest, Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, is a molecule that includes a benzyl carbamate moiety and a tetramethyl dioxaborolane ring. This structure is indicative of a compound that could be involved in various chemical reactions, particularly those relevant to the formation of carbon-nitrogen bonds, such as amide bond formation or borylation reactions, which are essential in pharmaceutical and materials chemistry .
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the preparation of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are synthesized through the borylation of aryl bromides using a palladium catalyst and a borylation reagent . Similarly, the synthesis of benzyl carbamates can involve the condensation of amines with carboxylic acids or their derivatives, which may be catalyzed by Lewis or Brønsted acids .
Molecular Structure Analysis
The molecular structure of benzyl carbamates and related compounds has been studied using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Crystallographic analysis provides detailed information on the molecular conformation and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound's physical properties and reactivity .
Chemical Reactions Analysis
Benzyl carbamates can participate in a variety of chemical reactions. For instance, they can be used as intermediates in the synthesis of pharmaceuticals, where the carbamate group serves as a protecting group for amines or as a leaving group in nucleophilic substitution reactions . The tetramethyl dioxaborolane moiety is often involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful tool for constructing carbon-carbon bonds in complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamates and related compounds, such as lipophilicity, are crucial for their biological activity. These properties can be measured using techniques like high-performance liquid chromatography (HPLC) and are influenced by the compound's molecular structure, including the presence of fluorinated groups or the rigidity of certain substituents . Additionally, theoretical studies using density functional theory (DFT) can predict various physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with biological targets .
Aplicaciones Científicas De Investigación
-
- Application : This compound is used as a model in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Method : The compound is subjected to different alcohols and its stability is analyzed using the LCMS technique .
- Results : The results of this application were not specified in the source .
-
- Application : Boric acid compounds, like the one you mentioned, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Method : These compounds are used as enzyme inhibitors or specific ligand drugs .
- Results : These compounds have shown potential in the treatment of tumors and microbial infections, and in the design of anticancer drugs .
-
- Application : 1-Benzylpyrazole-4-boronic acid pinacol ester can be used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Method : The compound is subjected to different alcohols and its stability is analyzed using the LCMS technique .
- Results : The results of this application were not specified in the source .
-
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method : The compound is used as a reagent in these reactions .
- Results : The results of these reactions were not specified in the source .
-
- Application : 1-Methylpyrazole-4-boronic acid pinacol ester is used in the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Method : These compounds are used as enzyme inhibitors or specific ligand drugs .
- Results : These compounds have shown potential in the treatment of tumors and microbial infections, and in the design of anticancer drugs .
-
- Application : 1-Benzylpyrazole-4-boronic acid pinacol ester can be used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Method : The compound is subjected to different alcohols and its stability is analyzed using the LCMS technique .
- Results : The results of this application were not specified in the source .
-
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method : The compound is used as a reagent in these reactions .
- Results : The results of these reactions were not specified in the source .
-
- Application : 1-Methylpyrazole-4-boronic acid pinacol ester is used in the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Method : These compounds are used as enzyme inhibitors or specific ligand drugs .
- Results : These compounds have shown potential in the treatment of tumors and microbial infections, and in the design of anticancer drugs .
Propiedades
IUPAC Name |
benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)16-10-12-17(13-11-16)22-18(23)24-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLGLWXMBCHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404745 | |
| Record name | Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |
CAS RN |
363186-06-5 | |
| Record name | Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


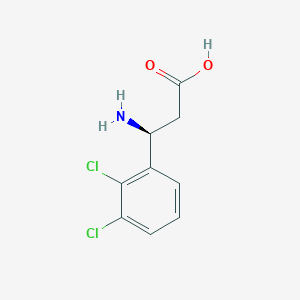
![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)





